tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a methoxy(methyl)carbamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
- tert-Butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate
Uniqueness
tert-Butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy(methyl)carbamoyl group, in particular, provides unique properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11-/m1/s1 |
InChI Key |
CNTQVZYSRYLVBU-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)N(C)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC |
Origin of Product |
United States |
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